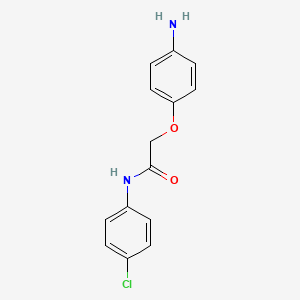

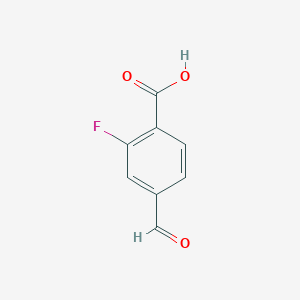

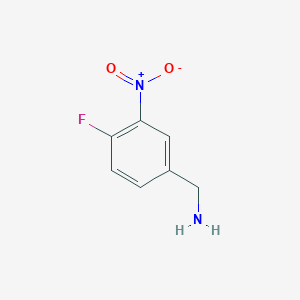

1-(2-Thien-2-ylphenyl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Thien-2-ylphenyl)methanamine hydrochloride is a compound that is likely to be of interest due to its potential as a building block in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related thiophene-containing compounds and their reactivity, which can be extrapolated to understand the properties and reactivity of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride.

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiophene derivatives with various reagents. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system consisting of H2O2 and TFA . This suggests that similar oxidative systems could potentially be used to synthesize 1-(2-Thien-2-ylphenyl)methanamine hydrochloride from related thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The thiophene ring can influence the electronic properties of the molecule and its reactivity with nucleophiles. The presence of substituents on the thiophene ring, as well as on the phenyl ring, can further modify the compound's reactivity and physical properties .

Chemical Reactions Analysis

The reactivity of thiophene derivatives towards nucleophiles has been studied. For instance, the benzo[b]thiophene sulfoxide undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles under basic conditions, leading to dihydro-substituted products, or in acidic media, leading to rearomatized products . This indicates that 1-(2-Thien-2-ylphenyl)methanamine hydrochloride could also undergo nucleophilic addition reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of the thiophene ring contributes to the compound's stability and electronic properties. The substituents attached to the thiophene and phenyl rings can affect the compound's solubility, melting point, and reactivity. For example, the introduction of urea and thiourea groups into (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine resulted in compounds with significant antibacterial and antifungal activities . This suggests that functionalization of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride could lead to derivatives with distinct biological activities and physical properties.

Wissenschaftliche Forschungsanwendungen

Scaffold for Drug Discovery

The compound Hexahydro-2H-thieno[2,3-c]pyrrole, related to 1-(2-Thien-2-ylphenyl)methanamine hydrochloride, is highlighted as a low molecular weight polar scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of derivatives from this bicyclic scaffold were developed to demonstrate the potential for generating libraries of 3D-shaped molecules, indicating its utility in drug discovery efforts Yarmolchuk et al., 2011.

Development of Biased Agonists

Research on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which may share structural similarities with 1-(2-Thien-2-ylphenyl)methanamine hydrochloride, aimed at developing "biased agonists" of serotonin 5-HT1A receptors. These compounds showed promise as antidepressant drug candidates due to their ERK1/2 phosphorylation-preferring properties and robust antidepressant-like activity, highlighting a targeted approach to drug development Sniecikowska et al., 2019.

Advanced Materials Research

A novel 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine was synthesized for potential use in material sciences. Its structure was confirmed through 1H NMR and X-ray diffraction studies, suggesting applications beyond pharmaceuticals into materials engineering and design Zhai Zhi-we, 2014.

Improvement in Synthesis Methods

Research focused on improving the industrial synthesis of sertraline hydrochloride, where (cis-1S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride serves as a potent antidepressant. A novel synthesis route was developed, demonstrating the importance of efficient production methods for pharmaceuticals and potentially involving derivatives of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride Vukics et al., 2002.

Eigenschaften

IUPAC Name |

(2-thiophen-2-ylphenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJIHGHEJAGJJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594485 |

Source

|

| Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Thien-2-ylphenyl)methanamine hydrochloride | |

CAS RN |

863991-95-1 |

Source

|

| Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.